methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine dihydrochloride
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Overview
Description
Methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine dihydrochloride is a versatile small molecule scaffold used primarily in research and development. This compound, with the chemical formula C10H16Cl2F3N3 and a molecular weight of 306.15 g/mol, is known for its unique structural features, including a trifluoromethyl group and an imidazo[1,2-a]pyridine ring system .
Preparation Methods
The synthesis of methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine dihydrochloride typically involves several steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance . Additionally, the synthesis of imidazole-containing compounds can be achieved through methods such as Debus-Radiszewski synthesis, Wallach synthesis, and from dehydrogenation of imidazolines .
Chemical Reactions Analysis
Methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the molecule.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or nucleophiles.
Scientific Research Applications
This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a building block in the synthesis of more complex molecules and as a reference standard in pharmaceutical testing . The trifluoromethyl group in the compound is known to enhance the pharmacological properties of drugs, making it valuable in the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine dihydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can improve drug potency by lowering the pKa of the molecule, which enhances its binding affinity to target proteins . This interaction often involves hydrogen bonding and other non-covalent interactions that stabilize the drug-protein complex.
Comparison with Similar Compounds
Methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine dihydrochloride can be compared with other trifluoromethyl-containing compounds, such as:
- Trifluoromethylsilane
- Sodium trifluoroacetate
- Trifluoromethanesulfonyl chloride
- Trifluoromethyl sulfone
- Trifluoromethyl-metal complexes
These compounds share the trifluoromethyl group, which imparts unique chemical and pharmacological properties. this compound is unique due to its imidazo[1,2-a]pyridine ring system, which provides additional stability and specificity in its interactions.
Properties
IUPAC Name |
N-methyl-1-[2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3.2ClH/c1-14-4-7-2-3-9-15-8(10(11,12)13)6-16(9)5-7;;/h6-7,14H,2-5H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHZGQWQHPILRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCC2=NC(=CN2C1)C(F)(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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